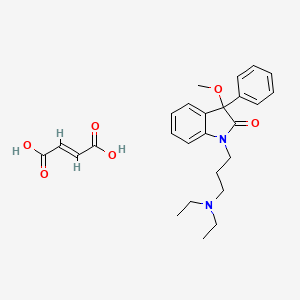
1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one fumarate is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one fumarate involves several steps. The synthetic route typically starts with the preparation of the indole nucleus, followed by the introduction of the diethylamino propyl group and the methoxy group. The final step involves the formation of the fumarate salt. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one fumarate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for the synthesis of other biologically active molecules. In biology and medicine, it has shown potential as an antiviral, anti-inflammatory, and anticancer agent. Its diverse biological activities make it a valuable compound for further research and development .
Mechanism of Action
The mechanism of action of 1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one fumarate involves its interaction with specific molecular targets and pathways. It binds to multiple receptors with high affinity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one fumarate can be compared with other indole derivatives such as indole-3-acetic acid and 1H-indole-3-carbaldehyde. While these compounds share a common indole nucleus, they differ in their substituents and biological activities. The unique combination of the diethylamino propyl group and the methoxy group in this compound contributes to its distinct biological properties .
Properties
CAS No. |
42773-68-2 |
|---|---|
Molecular Formula |
C26H32N2O6 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[3-(diethylamino)propyl]-3-methoxy-3-phenylindol-2-one |
InChI |
InChI=1S/C22H28N2O2.C4H4O4/c1-4-23(5-2)16-11-17-24-20-15-10-9-14-19(20)22(26-3,21(24)25)18-12-7-6-8-13-18;5-3(6)1-2-4(7)8/h6-10,12-15H,4-5,11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
UVJHTKCDPUGPSC-WLHGVMLRSA-N |
Isomeric SMILES |
CCN(CC)CCCN1C2=CC=CC=C2C(C1=O)(C3=CC=CC=C3)OC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCN(CC)CCCN1C2=CC=CC=C2C(C1=O)(C3=CC=CC=C3)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















